β-Amino Acid Backbone Confers Distinct Conformational Properties vs. α-Amino Acid Analogs
N-Boc-(+/-)-3-amino]hept-6-enoic acid is a β-amino acid, meaning the amine group is on the third carbon from the carbonyl. When incorporated into peptides, this generates β-peptides, which have demonstrably different secondary structures compared to peptides made from α-amino acids. Specifically, β-peptides are known to form stable helical structures (e.g., 14-helix) in shorter sequences than their α-peptide counterparts and exhibit significantly enhanced resistance to proteolytic degradation [1]. In contrast, an α-amino acid analog like (2S)-2-(Boc-amino)-6-heptenoic acid yields conventional α-peptides with standard α-helical and β-sheet propensities and a high susceptibility to enzymatic breakdown.
| Evidence Dimension | Resistance to proteolytic degradation |
|---|---|
| Target Compound Data | Forms β-peptides; known to be resistant to proteases |
| Comparator Or Baseline | α-amino acids (e.g., (2S)-2-(Boc-amino)-6-heptenoic acid) form α-peptides; generally protease-sensitive |
| Quantified Difference | β-peptides are typically stable for >24 hours in serum, while α-peptides are often degraded within minutes to hours |
| Conditions | General property of β-peptide vs. α-peptide scaffolds in vitro/in vivo |
Why This Matters
This backbone difference is critical for designing metabolically stable therapeutic peptides and biological probes, making the β-amino acid core a key selection criterion.
- [1] Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. View Source
